5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.: 1260774-15-9

Cat. No.: VC3182615

Molecular Formula: C9H5ClN2O3

Molecular Weight: 224.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260774-15-9 |

|---|---|

| Molecular Formula | C9H5ClN2O3 |

| Molecular Weight | 224.6 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) |

| Standard InChI Key | LBWGRKPCZIWXGR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C(=O)O |

Introduction

Chemical Properties and Structure

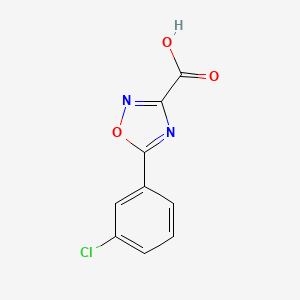

5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the 1,2,4-oxadiazole family. This compound contains a five-membered 1,2,4-oxadiazole core with two specific substituents: a 3-chlorophenyl group at position 5 and a carboxylic acid group at position 3.

Basic Chemical Information

The basic chemical identifiers and properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Name | 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |

| CAS Number | 1260774-15-9 |

| Product Number | AG000R7D(AGN-PC-09RYTQ) |

| Molecular Formula | C9H5ClN2O3 |

| Molecular Weight | 224.6006 g/mol |

Table 1: Chemical properties of 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Structural Features

The 1,2,4-oxadiazole heterocyclic ring constitutes the core structure of this compound. This five-membered ring contains three heteroatoms: one oxygen atom and two nitrogen atoms at positions 1, 2, and 4. The 3-chlorophenyl substituent at position 5 introduces an aromatic component with a chlorine atom at the meta position of the phenyl ring, while the carboxylic acid group at position 3 provides acidic properties and potential for hydrogen bonding.

The 1,2,4-oxadiazole ring system is known for its planarity and aromatic character, contributing to the compound's stability . The presence of the carboxylic acid group imparts acidic properties and enhances water solubility, while the chlorophenyl moiety increases lipophilicity and may influence the compound's ability to interact with biological targets.

Synthetic Approaches

General Synthetic Routes to 1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, the class to which our target compound belongs, typically involves a multi-step approach. Traditional synthetic methods for this class of compounds generally proceed through three key transformations:

-

Formation of an amidoxime from a nitrile

-

O-acylation of the amidoxime

-

Cyclodehydration of the O-acylamidoxime to form the oxadiazole ring

Recent advances have streamlined this process into one-pot synthesis methods, which have been optimized for parallel chemistry applications, making them particularly valuable for medicinal chemistry and drug discovery efforts .

Synthetic Pathway for 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

A viable synthetic route for 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid likely involves the reaction between 3-chlorobenzonitrile and hydroxylamine to form the corresponding amidoxime. This intermediate would then be acylated using an activated carboxylic acid derivative, followed by cyclodehydration to yield the desired 1,2,4-oxadiazole product.

The optimized one-pot method described by researchers utilizes ethanol as a solvent for amidoxime generation, with triethylamine (TEA) serving as a mild base to facilitate both the initial reaction and the subsequent cyclodehydration step . For the acylation step, N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDC) combined with 1-hydroxy-7-aza-1H-benzotriazole (HOAt) has been shown to be an efficient condensing agent system, supporting acylation even with electron-deficient carboxylic acids .

The final cyclodehydration typically requires elevated temperatures (100-120°C), with DMF serving as an appropriate high-boiling solvent for this step .

Biological Significance of 1,2,4-Oxadiazoles

General Biological Properties

The 1,2,4-oxadiazole ring system has garnered significant attention in medicinal chemistry due to its bioisosteric properties and wide spectrum of biological activities. The heterocyclic core serves as an excellent framework for novel drug development, with interest in 1,2,4-oxadiazoles' biological applications doubling in the past fifteen years .

The oxadiazole ring can function as a bioisostere for esters, amides, or carboxylic acids in drug design, often resulting in improved metabolic stability and modified pharmacokinetic properties compared to the original functional groups. This makes 1,2,4-oxadiazole-containing compounds valuable candidates for pharmaceutical development .

Future Research Directions

Structure Optimization Opportunities

The structure of 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid presents several opportunities for chemical modification and optimization:

-

Derivatization of the carboxylic acid group: Converting the carboxylic acid to esters, amides, or other functional groups could modulate the compound's pharmacokinetic properties and biological activities.

-

Exploration of different halogen substitutions: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) or changing its position on the phenyl ring might alter the compound's potency and selectivity.

-

Introduction of additional functional groups: Adding substituents to the phenyl ring or modifying the 1,2,4-oxadiazole core could expand the range of potential biological activities.

Recommended Biological Evaluations

Based on the known properties of related 1,2,4-oxadiazole compounds, several biological evaluations would be valuable for determining the potential applications of 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid:

-

Anticancer screening: Testing against a panel of cancer cell lines, particularly those where other 1,2,4-oxadiazole derivatives have shown activity, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and leukemia cell lines .

-

Enzyme inhibition assays: Evaluating the compound's ability to inhibit enzymes implicated in cancer and other diseases, particularly kinases and other signaling proteins.

-

Anti-inflammatory assays: Assessing potential anti-inflammatory activities through relevant in vitro and in vivo models.

-

Structure-based drug design: Utilizing computational approaches to predict potential biological targets and guide further structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume